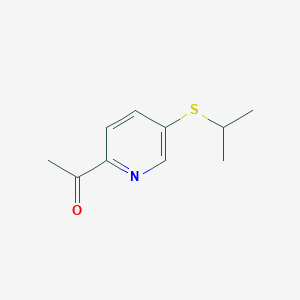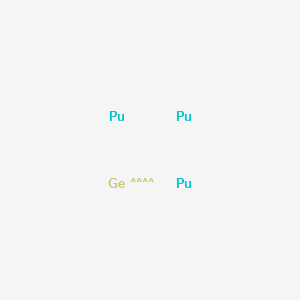![molecular formula C19H15Cl2NO2 B12637507 4-[(3aS,4R,9bR)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B12637507.png)
4-[(3aS,4R,9bR)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3aS,4R,9bR)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid is a complex organic compound characterized by its unique structure, which includes a cyclopentaquinoline core and a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3aS,4R,9bR)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclopentaquinoline core: This can be achieved through a series of cyclization reactions, often involving the use of chlorinated aromatic compounds and amines.
Introduction of the benzoic acid moiety: This step usually involves the coupling of the cyclopentaquinoline intermediate with a benzoic acid derivative under conditions such as Friedel-Crafts acylation or Suzuki coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
4-[(3aS,4R,9bR)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions can vary widely, but common reagents include halogens (for electrophilic substitution) and organometallic reagents (for nucleophilic substitution).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution reactions could introduce various functional groups onto the benzoic acid moiety.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry: The compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 4-[(3aS,4R,9bR)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid is not well-documented. based on its structure, it is likely to interact with various molecular targets, such as enzymes or receptors, through binding interactions. These interactions could modulate biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Quinoline derivatives: Compounds such as chloroquine and quinine share the quinoline core and have well-documented biological activities.
Benzoic acid derivatives: Compounds like salicylic acid and ibuprofen share the benzoic acid moiety and are widely used in medicine.
Uniqueness
4-[(3aS,4R,9bR)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid is unique due to its combination of a cyclopentaquinoline core and a benzoic acid moiety. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
特性
分子式 |
C19H15Cl2NO2 |
|---|---|
分子量 |
360.2 g/mol |
IUPAC名 |
4-[(3aS,4R,9bR)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid |
InChI |
InChI=1S/C19H15Cl2NO2/c20-12-8-15-13-2-1-3-14(13)17(22-18(15)16(21)9-12)10-4-6-11(7-5-10)19(23)24/h1-2,4-9,13-14,17,22H,3H2,(H,23,24)/t13-,14+,17+/m1/s1 |
InChIキー |
IQZKBDLGUPNMAH-KEYYUXOJSA-N |
異性体SMILES |
C1C=C[C@@H]2[C@H]1[C@@H](NC3=C2C=C(C=C3Cl)Cl)C4=CC=C(C=C4)C(=O)O |
正規SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3Cl)Cl)C4=CC=C(C=C4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-Methyl-5-(ethoxycarbonyl)-2-thiazolyl]pyridine 1-oxide](/img/structure/B12637429.png)



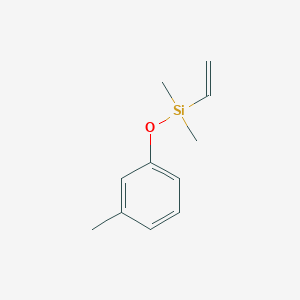
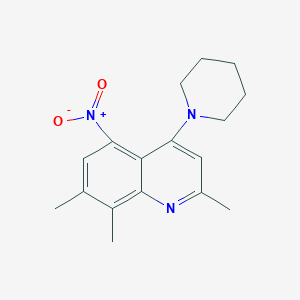
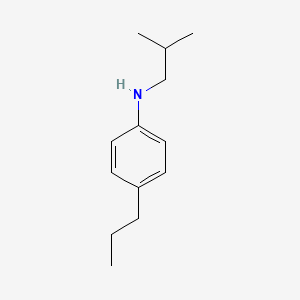
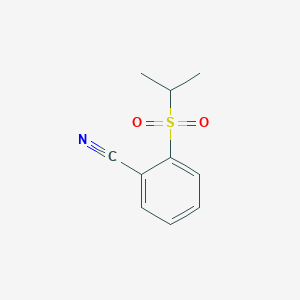
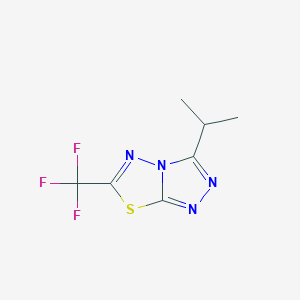
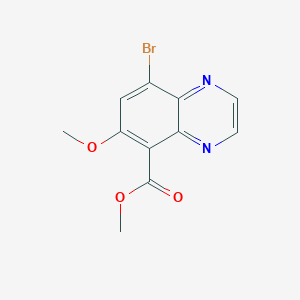
![[4-[(1S,11R,12R,16S)-14-naphthalen-1-yl-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carbonyl]phenyl] acetate](/img/structure/B12637474.png)
